N-(3,5-dichlorophenyl)piperidin-4-amine
Overview
Description
N-(3,5-dichlorophenyl)piperidin-4-amine: is an organic compound that features a piperidine ring substituted with a 3,5-dichlorophenyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,5-dichloroaniline and piperidine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dichlorophenyl)piperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Secondary amines or fully reduced piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Receptor Studies: Investigated for its binding affinity to various biological receptors, potentially influencing neurotransmitter systems.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, including as a precursor to drugs targeting neurological conditions.
Industry:
Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: N-(3,5-dichlorophenyl)piperidin-4-amine exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact mechanism can vary depending on the biological context, but it often involves binding to receptor sites and modulating their activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)piperidin-4-amine
- N-(3,5-difluorophenyl)piperidin-4-amine
- N-(3-chlorophenyl)piperidin-4-amine
Uniqueness: N-(3,5-dichlorophenyl)piperidin-4-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and pharmacological profiles, making it a distinct compound of interest in research and development.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10/h5-7,10,14-15H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDXIGHXPGODKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281148 | |
Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-51-0 | |
Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886506-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,5-Dichlorophenyl)-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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